Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1356386-51-0
VCID: VC15973226
InChI: InChI=1S/C11H19NO3/c1-14-10(13)9-2-3-11(15-8-9)4-6-12-7-5-11/h9,12H,2-8H2,1H3
SMILES:
Molecular Formula: C11H19NO3
Molecular Weight: 213.27 g/mol

Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate

CAS No.: 1356386-51-0

Cat. No.: VC15973226

Molecular Formula: C11H19NO3

Molecular Weight: 213.27 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate - 1356386-51-0

Specification

CAS No. 1356386-51-0
Molecular Formula C11H19NO3
Molecular Weight 213.27 g/mol
IUPAC Name methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate
Standard InChI InChI=1S/C11H19NO3/c1-14-10(13)9-2-3-11(15-8-9)4-6-12-7-5-11/h9,12H,2-8H2,1H3
Standard InChI Key FYQMYAHTCYNZMR-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1CCC2(CCNCC2)OC1

Introduction

Structural Elucidation and Chemical Properties

Core Architecture

The compound features a spiro[5.5]undecane backbone, where two six-membered rings share a single atom (spiro junction). The 1-oxa-9-aza designation indicates the presence of an oxygen atom in one ring and a nitrogen atom in the other. The carboxylate ester group at position 3 introduces polarity and synthetic versatility .

Table 1: Key Structural and Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₉NO₃
Molecular Weight213.27 g/mol
IUPAC NameMethyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate
SMILESCOC(=O)C1CCC2(CCNCC2)OC1
Boiling PointNot reported
Melting PointNot reported

Spectral Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry data confirm the structure:

  • ¹H NMR (CDCl₃): Signals at δ 3.70–3.58 (m, 2H, OCH₂), 3.24–3.13 (m, 2H, NCH₂), and 2.40–2.36 (m, 3H, CH₃) align with the spirocyclic and ester functionalities .

  • HRMS: Observed [M+H]⁺ at m/z 214.1443 (calculated 214.1444) .

Synthesis and Derivatives

Synthetic Routes

While no explicit protocol for this compound is published, analogous spirocycles are synthesized via:

  • Cyclization of Amino Alcohols: Precursors like tert-butyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate undergo oxidation and esterification .

  • Mitsunobu Reaction: Used to introduce ether linkages in related spiro derivatives .

  • Deprotection Strategies: Removal of tert-butoxycarbonyl (Boc) groups with HCl yields hydrochloride salts .

Table 2: Representative Synthetic Intermediates

IntermediateRole in SynthesisReference
tert-Butyl 4-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylateKetone precursor for esterification
Methyl 1-benzyl-9-oxa-1-azaspiro[5.5]undecane-3-carboxylateProtected intermediate for hydrogenolysis

Structural Modifications

  • Ester Hydrolysis: Conversion to carboxylic acids enhances water solubility .

  • N-Alkylation: Introduces substituents at the nitrogen to modulate bioavailability .

Future Directions

  • Pharmacokinetic Studies: Assess absorption, distribution, and metabolism.

  • Target Identification: Screen against kinase and receptor libraries.

  • Toxicity Profiling: Evaluate acute and chronic effects in preclinical models.

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